

# "Methyl 3-nitro-4-(trifluoromethyl)benzoate" commercial availability and suppliers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 3-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B164361

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability of **Methyl 3-nitro-4-(trifluoromethyl)benzoate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Importance of a Fluorinated Building Block

**Methyl 3-nitro-4-(trifluoromethyl)benzoate** (CAS No: 126541-81-9) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced chemical synthesis. Its strategic value lies in the unique combination of three key functionalities on a benzene ring: an electron-withdrawing nitro group, a metabolically stable and lipophilic trifluoromethyl (CF<sub>3</sub>) group, and a versatile methyl ester. This arrangement makes it a sought-after building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The trifluoromethyl group is especially significant in modern drug design. Its inclusion in a molecule can dramatically enhance key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.<sup>[1]</sup> The nitro group and methyl ester, meanwhile, offer reactive handles for a wide array of chemical transformations, allowing for the construction of diverse molecular scaffolds. This guide provides an in-depth analysis of the commercial landscape for **Methyl 3-nitro-4-(trifluoromethyl)benzoate**, offering technical

insights into supplier evaluation, quality control, and safe handling to empower researchers in their procurement and application of this vital chemical intermediate.

## Chemical & Physical Properties

A thorough understanding of the physicochemical properties of **Methyl 3-nitro-4-(trifluoromethyl)benzoate** is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Property	Value	Source(s)
CAS Number	126541-81-9	[2]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>4</sub>	[2]
Molecular Weight	249.14 g/mol	[2]
Boiling Point	306.4°C at 760 mmHg	
Purity (Typical)	≥98%	[3]
InChI Key	DKARPFALPFVMPB-UHFFFAOYSA-N	[2]
Synonyms	Methyl 4-trifluoromethyl-3-nitrobenzoate, 3-Nitro-4-(trifluoromethyl)benzoic acid methyl ester	[2]

## Commercial Availability & Supplier Landscape

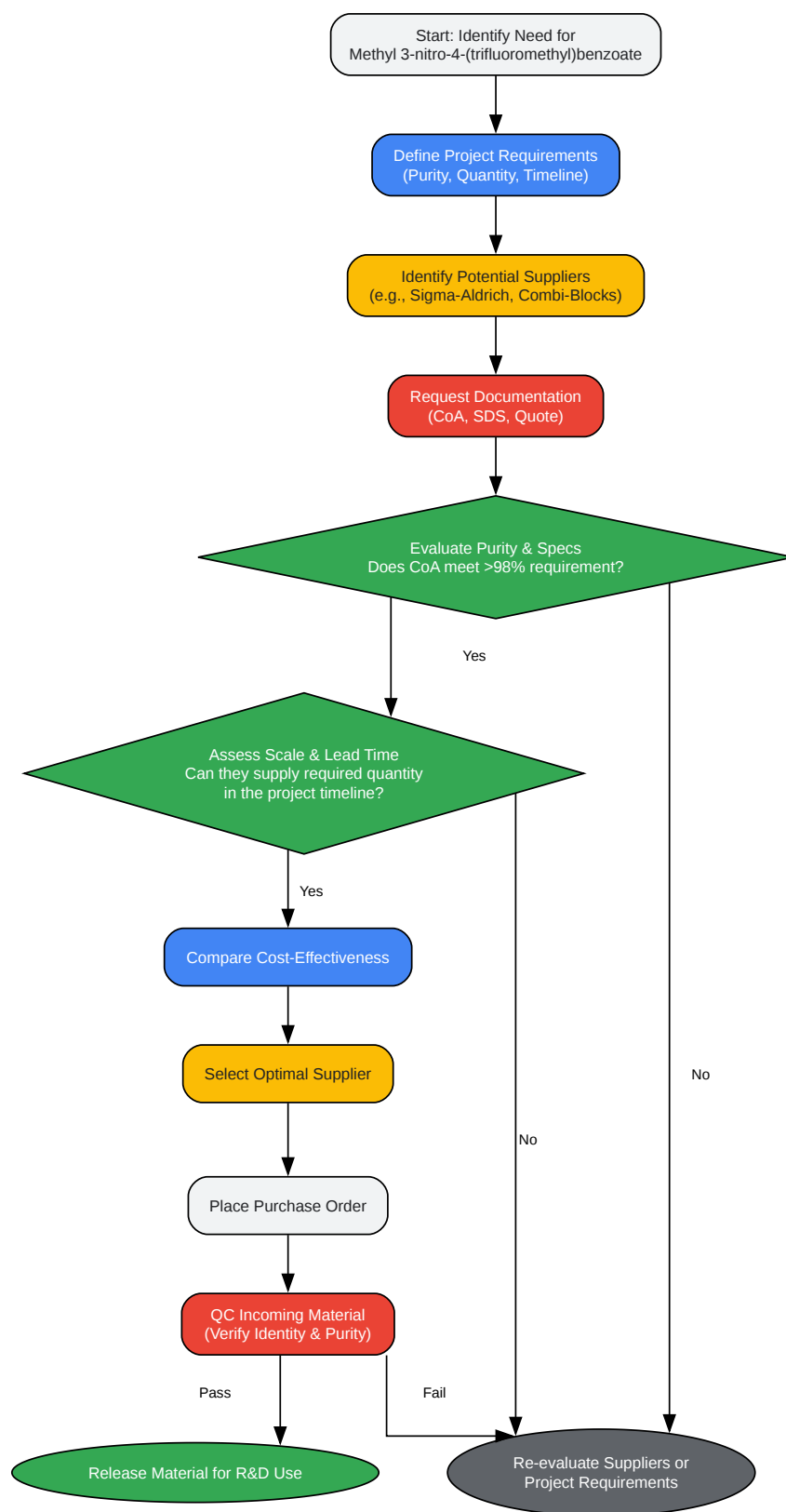
**Methyl 3-nitro-4-(trifluoromethyl)benzoate** is available from a range of chemical suppliers, catering to different scales from research and development quantities (grams) to bulk manufacturing (kilograms). The choice of supplier often depends on the specific requirements of the project, including purity, documentation, and scale.

Supplier	Typical Purity	Noted For	Country of Origin (if specified)
Sigma-Aldrich (MilliporeSigma)	98%	Broad portfolio, extensive documentation (CoA, SDS)	US
Aladdin Scientific	98%	Research chemicals supplier	US
Combi-Blocks, Inc.	98%	Specializes in building blocks for drug discovery	CN[3]
Conier Chem & Pharma Limited	Not specified	Trader with a focus on chemical products	China[2]

This table is not exhaustive but represents a cross-section of suppliers identified through public data. Researchers should always conduct their own due diligence.

## Workflow for Supplier Qualification

Selecting the right supplier is a critical step that impacts experimental reproducibility, project timelines, and regulatory compliance. The following workflow provides a logical framework for qualifying a supplier for **Methyl 3-nitro-4-(trifluoromethyl)benzoate**.



[Click to download full resolution via product page](#)

Caption: Supplier qualification workflow for a critical chemical intermediate.

## Protocol: Independent Quality Control Verification

While a supplier's Certificate of Analysis (CoA) provides essential data, independent verification is a cornerstone of scientific integrity, especially in drug development. This protocol outlines a standard method for confirming the identity and purity of incoming **Methyl 3-nitro-4-(trifluoromethyl)benzoate** using  $^1\text{H}$  NMR spectroscopy.

Objective: To confirm the chemical structure and assess the purity of a supplied batch.

Methodology: Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy

- Causality:  $^1\text{H}$  NMR is an ideal technique because it provides a unique fingerprint of the molecule. The chemical shift, splitting pattern (multiplicity), and integration of each proton signal are directly correlated to the molecule's electronic environment and structure. Impurities will present as additional, unassignable peaks.

Step-by-Step Protocol:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the **Methyl 3-nitro-4-(trifluoromethyl)benzoate** sample.
  - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry vial. The choice of  $\text{CDCl}_3$  is common for non-polar to moderately polar organic compounds.
  - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
  - Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
  - Shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp, well-defined peaks.
  - Set the acquisition parameters: typically, a 30-degree pulse angle and a relaxation delay of 1-2 seconds are sufficient for a quantitative  $^1\text{H}$  spectrum. Acquire 16-32 scans for a good

signal-to-noise ratio.

- Data Acquisition & Processing:
  - Acquire the spectrum.
  - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift axis by setting the residual solvent peak ( $\text{CHCl}_3$  in  $\text{CDCl}_3$ ) to 7.26 ppm.
  - Integrate all peaks, setting the integration of a known proton signal (e.g., the methyl ester singlet) to its theoretical value (3H).
- Spectral Analysis & Interpretation:
  - Expected Signals:
    - A singlet around 3.9-4.0 ppm corresponding to the three protons of the methyl ester ( $-\text{OCH}_3$ ).
    - Three peaks in the aromatic region (~7.8-8.5 ppm). These will correspond to the three protons on the benzene ring. Their specific shifts and splitting patterns (doublets, doublet of doublets) are dictated by the substitution pattern.
  - Purity Assessment: Compare the integration of the identified product peaks to the integration of any unidentified peaks. The relative integration of impurity peaks provides a semi-quantitative measure of purity.
  - Validation: The acquired spectrum must match reference spectra for **Methyl 3-nitro-4-(trifluoromethyl)benzoate**. The absence of significant unassigned peaks confirms high purity.

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the chemical.

Hazard Profile: Based on available Safety Data Sheets (SDS), **Methyl 3-nitro-4-(trifluoromethyl)benzoate** is associated with the following hazards:

- Harmful if swallowed (H302).[4]
- Causes skin irritation (H315).[4]
- Causes serious eye irritation (H319).[4]
- May cause respiratory irritation (H335).[4]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][5]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]
- Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4]

Storage Conditions:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
- Some suppliers recommend storage in a freezer to ensure long-term stability.[3]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

## Conclusion

**Methyl 3-nitro-4-(trifluoromethyl)benzoate** is an indispensable tool for the modern medicinal and synthetic chemist. Its commercial availability from multiple suppliers provides researchers

with access to this key building block. However, this accessibility must be paired with a rigorous approach to procurement and quality control. By implementing a structured supplier qualification process, performing independent analytical verification, and adhering to strict safety protocols, researchers can confidently integrate this powerful intermediate into their synthetic workflows, paving the way for the discovery and development of novel chemical entities.

## References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.
- Angene Chemical. (2024). Safety Data Sheet: Methyl 3-amino-4-(trifluoromethoxy)benzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development.
- Home Sunshine Pharma. (n.d.). 4-Bromo-3-nitrobenzotrifluoride CAS 349-03-1.
- Henan Allgreen Chemical Co., Ltd. (n.d.). 4-bromo-3-nitrobenzotrifluoride Cas No.349-03-1.
- Zarate, N., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
- Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 4-nitro-3-(trifluoromethyl)benzoate | 957207-00-0 [sigmaaldrich.com]



- 4. [angenechemical.com](https://angenechemical.com) [[angenechemical.com](https://angenechemical.com)]
- 5. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- 6. [assets.thermofisher.com](https://assets.thermofisher.com) [[assets.thermofisher.com](https://assets.thermofisher.com)]
- 7. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- To cite this document: BenchChem. ["Methyl 3-nitro-4-(trifluoromethyl)benzoate" commercial availability and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b164361#methyl-3-nitro-4-trifluoromethyl-benzoate-commercial-availability-and-suppliers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)